molecular formula C6BrF5Mg B1598469 pentafluorophenylmagnesium bromide CAS No. 879-05-0

pentafluorophenylmagnesium bromide

Cat. No.: B1598469
CAS No.: 879-05-0
M. Wt: 271.27 g/mol
InChI Key: AMQDBUIQKQUCKY-UHFFFAOYSA-M
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Description

pentafluorophenylmagnesium bromide, also known as this compound, is an organometallic compound with the chemical formula C6F5MgBr. It is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Pentafluorophenylmagnesium bromide, also known as Magnesium, bromo(pentafluorophenyl)- or magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide, is a Grignard reagent . Grignard reagents are typically used in organic synthesis for the formation of new carbon-carbon bonds . The primary targets of this compound are therefore carbon-containing compounds that can form bonds with the pentafluorophenyl group .

Mode of Action

The mode of action of this compound involves the nucleophilic addition of the pentafluorophenyl group to a carbonyl or other polarized organic molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. It is generally involved in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction it is used in may also be influenced by factors such as temperature, solvent, and the presence of other reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(pentafluorophenyl)- typically involves the reaction of bromopentafluorobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of magnesium, bromo(pentafluorophenyl)- follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: pentafluorophenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Coupling Reactions: Forms carbon-carbon bonds with halides or other electrophiles.

    Substitution Reactions: Replaces halides in aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an anhydrous solvent.

    Coupling Reactions: Often uses palladium or nickel catalysts to facilitate the reaction.

    Substitution Reactions: Requires the presence of a suitable leaving group on the aromatic compound.

Major Products:

Scientific Research Applications

pentafluorophenylmagnesium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the electron-withdrawing fluorine atoms.

    2,3,4,5,6-Pentafluorophenylmagnesium Chloride: Similar reactivity but uses chlorine instead of bromine.

    3,5-Bis(trifluoromethyl)phenylmagnesium Bromide: Contains additional trifluoromethyl groups, altering its reactivity.

Uniqueness: pentafluorophenylmagnesium bromide is unique due to the presence of five fluorine atoms on the aromatic ring, which significantly enhances its reactivity and stability compared to non-fluorinated Grignard reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and materials science .

Biological Activity

Pentafluorophenylmagnesium bromide (PFPMB) is an organomagnesium compound that has garnered attention in synthetic chemistry and biological research. Its unique structure, characterized by the presence of five fluorine atoms on the phenyl ring, imparts distinctive properties that influence its reactivity and potential biological applications. This article explores the biological activity of PFPMB, including its synthesis, applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: bromo(2,3,4,5,6-pentafluorophenyl)magnesium
  • Molecular Formula: C6F5BrMg
  • CAS Number: 879-05-0

PFPMB is typically synthesized through the reaction of pentafluorobromobenzene with magnesium in an ether solvent. The reaction can be represented as follows:

C6F5Br+MgC6F5MgBr\text{C}_6\text{F}_5\text{Br}+\text{Mg}\rightarrow \text{C}_6\text{F}_5\text{MgBr}

This compound is often used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Biological Activity

PFPMB has shown promise in several biological applications, particularly in drug development and material science.

1. Synthesis of Bioactive Compounds

PFPMB serves as a key intermediate in the synthesis of various bioactive molecules. For instance:

  • AMPA Receptor Potentiators: PFPMB is utilized to synthesize compounds that enhance the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .
  • Antagonists for H3 Receptors: It is also involved in synthesizing 2-aminoethylbenzofuran derivatives that act as antagonists for H3 receptors, which play a role in neurotransmitter release and regulation .

2. Antifungal Activity

Recent studies have indicated that derivatives synthesized from PFPMB exhibit antifungal properties. For example, compounds derived from PFPMB have been tested against various fungal strains, demonstrating efficacy that warrants further investigation into their mechanisms of action .

Research Findings

A selection of research findings highlights the biological relevance of PFPMB:

StudyFindings
Demonstrated synthesis of AMPA receptor potentiators using PFPMB as a starting material.
Explored the use of PFPMB in synthesizing luminescent copper(I) complexes for OLED applications.
Investigated antifungal activity of benzofuran derivatives synthesized from PFPMB.

Case Study 1: AMPA Receptor Potentiators

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds from PFPMB that were evaluated for their ability to potentiate AMPA receptors. The results indicated that certain derivatives significantly enhanced receptor activity, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

Case Study 2: Antifungal Derivatives

Another study focused on synthesizing piperine derivatives from PFPMB. These derivatives exhibited notable antifungal activity against several pathogenic fungi, indicating that modifications to the pentafluorophenyl group can lead to compounds with significant biological activity .

Properties

IUPAC Name

magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQDBUIQKQUCKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF5Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075438
Record name Magnesium, bromo(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-05-0
Record name Magnesium, bromo(pentafluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(pentafluorophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorophenylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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